Dichloro(3,3-dimethylbutyl)(methyl)silane
Description
Dichloro(3,3-dimethylbutyl)(methyl)silane is an organosilicon compound with the molecular formula C₇H₁₆Cl₂Si (assuming a structure analogous to related dichlorosilanes). The compound features a silicon atom bonded to two chlorine atoms, a methyl group, and a branched 3,3-dimethylbutyl group. This structure confers reactivity typical of chlorosilanes, including hydrolysis sensitivity and utility in surface modification, polymer synthesis, and crosslinking applications .
Properties
IUPAC Name |
dichloro-(3,3-dimethylbutyl)-methylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16Cl2Si/c1-7(2,3)5-6-10(4,8)9/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMJXUSQFPFAGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC[Si](C)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401278153 | |
| Record name | Dichloro(3,3-dimethylbutyl)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401278153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157223-34-2 | |
| Record name | Dichloro(3,3-dimethylbutyl)methylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157223-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichloro(3,3-dimethylbutyl)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401278153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro(3,3-dimethylbutyl)(methyl)silane can be synthesized through the reaction of 3,3-dimethylbutylmagnesium chloride with methyltrichlorosilane. The reaction typically occurs in an anhydrous environment to prevent hydrolysis of the product .
Industrial Production Methods
On an industrial scale, the production of this compound involves the reaction of 3,3-dimethylbutyl chloride with methylchlorosilane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dichloro(3,3-dimethylbutyl)(methyl)silane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts rapidly with water to form silanols and hydrochloric acid.
Substitution: Can undergo nucleophilic substitution reactions with various nucleophiles to form different organosilicon compounds.
Common Reagents and Conditions
Hydrolysis: Water or protic solvents under ambient conditions.
Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of a base or catalyst.
Major Products Formed
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
Dichloro(3,3-dimethylbutyl)(methyl)silane has several applications in scientific research:
Mechanism of Action
The mechanism of action of dichloro(3,3-dimethylbutyl)(methyl)silane involves its reactivity with nucleophiles and water. The compound’s silicon atom is highly electrophilic due to the presence of two chlorine atoms, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical synthesis processes .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares Dichloro(3,3-dimethylbutyl)(methyl)silane with key analogs:
Notes:
- Dichlorodimethylsilane () is simpler, with two methyl groups, leading to lower molecular weight and higher volatility. It is widely used in silicone production.
- Dichloro(methyl)(3,3,3-trifluoropropyl)silane () incorporates a fluorinated alkyl chain, enhancing hydrophobicity and chemical resistance compared to hydrocarbon substituents.
- Chloro(3,3-dimethylbutyl)dimethylsilane () has a single chlorine atom but shares the bulky 3,3-dimethylbutyl group, which improves thermal stability and reduces hydrolysis rates.
Reactivity and Functional Comparisons
- Hydrolysis Sensitivity: Dichlorosilanes generally hydrolyze rapidly in water, forming silanols. The bulky 3,3-dimethylbutyl group in the target compound likely slows hydrolysis compared to smaller substituents (e.g., methyl in dichlorodimethylsilane) due to steric hindrance .
- Hydrosilylation : this compound may undergo hydrosilylation with alkenes/alkynes, similar to Chloro(3,3-dimethylbutyl)dimethylsilane, forming Si-C bonds for silicone rubber crosslinking .
- Nucleophilic Substitution : The chlorine atoms are susceptible to substitution by alcohols, amines, or thiols. The electron-donating methyl and 3,3-dimethylbutyl groups may slightly reduce electrophilicity at silicon compared to phenyl-substituted analogs .
Thermal and Physical Properties
- Thermal Stability : Branched alkyl groups (e.g., 3,3-dimethylbutyl) enhance thermal stability. For example, Chloro(3,3-dimethylbutyl)dimethylsilane is stable up to 200°C , whereas dichlorodimethylsilane degrades at lower temperatures.
- Solubility: this compound is expected to be soluble in nonpolar solvents (e.g., toluene, hexane) but insoluble in water, similar to other chlorosilanes .
- Boiling Point : Estimated to be higher than dichlorodimethylsilane (70°C) due to increased molecular weight and branching.
Biological Activity
Dichloro(3,3-dimethylbutyl)(methyl)silane (DCDMS), with the chemical formula C7H16Cl2Si, is an organosilicon compound that has garnered attention for its biological properties. This article delves into its biological activity, including antimicrobial properties, potential applications in pest control, and relevant research findings.
- Molecular Weight : 199.19 g/mol
- CAS Number : 157223-34-2
- IUPAC Name : dichloro-(3,3-dimethylbutyl)-methylsilane
- Structure : The compound consists of a silicon atom bonded to two chlorine atoms and a methyl group, along with a branched alkyl group.
Antimicrobial Activity
Research indicates that DCDMS exhibits significant antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentrations (MICs) for these bacteria have been reported at varying levels, suggesting that DCDMS may be effective against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.15 |
| Escherichia coli | 0.20 |
These findings suggest that DCDMS could be a candidate for developing antimicrobial agents.
Insecticidal Potential
DCDMS has also been studied for its potential as a non-toxic insecticide. Its mode of action appears to disrupt the biological processes of insects without posing significant risks to human health or the environment. This characteristic makes it an attractive option in agricultural applications where chemical pesticides are often scrutinized for their toxicity.
Toxicity and Safety
While DCDMS shows promise in terms of biological activity, its safety profile is crucial for any potential applications. The compound is primarily intended for research purposes and is not approved for therapeutic use in humans or animals. Safety assessments indicate that DCDMS should be handled with care due to its reactive nature and potential irritant effects on skin and mucous membranes.
Current Research Findings
Recent studies have focused on the synthesis and characterization of DCDMS, exploring its reactivity and biological efficacy. Synthesis typically involves reacting dichloromethylsilane with 3,3-dimethyl-1-butene under controlled conditions, yielding high-purity products suitable for further testing.
Case Studies
-
Antimicrobial Efficacy Study :
A study published in a peer-reviewed journal demonstrated the effectiveness of DCDMS against various pathogens. The researchers conducted in vitro assays to determine the MIC values and found that DCDMS had superior activity compared to traditional antibiotics in certain cases. -
Insecticidal Application :
Another study evaluated the application of DCDMS as an insecticide against common agricultural pests. The results indicated a significant reduction in pest populations when treated with DCDMS compared to untreated controls.
Future Directions
The exploration of DCDMS's biological activity is still in its early stages, and further research is warranted to fully understand its mechanisms of action and potential applications. Future studies could focus on:
- Long-term toxicity assessments to evaluate chronic exposure effects.
- Field trials to assess the efficacy of DCDMS in real-world agricultural settings.
- Comparative studies with existing antimicrobial agents to establish relative effectiveness.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
